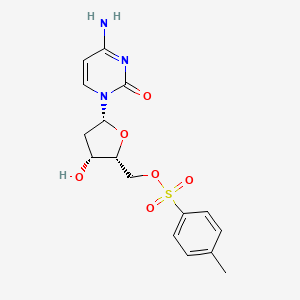

5'-甲苯磺酰基-2'-脱氧胞苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups to mask reactive functionalities during the synthesis process. For example, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This approach is based on an aromatic nucleophilic substitution reaction, followed by a series of standard protecting group transformations. The p-benzyloxybenzyloxy group can be efficiently removed under mild acid conditions to recover the 4(3H)-pyrimidinone system (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

The molecular structure of compounds like 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one can be complex, with multiple functional groups contributing to its overall properties. The structure is typically characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide detailed information about the molecular framework and the position of various substituents.

Chemical Reactions and Properties

Chemical reactions involving pyrimidinone derivatives often include nucleophilic substitutions and the introduction of various functional groups to modify the molecule's properties. For instance, benzylation and nitrosation reactions have been employed to synthesize derivatives of pyrimidinones, showcasing the versatility of these compounds in chemical synthesis (Glidewell, Low, Marchal, & Quesada, 2003).

科学研究应用

维生素 B12 辅酶类似物的合成

5'-甲苯磺酰基-2'-脱氧胞苷被用作核苷,用于合成含有 2'-脱氧核苷的维生素 B12 辅酶类似物 。这可能有助于研究维生素 B12 辅酶的功能和结构。

快速流动交叉偶联合成

该化合物可用于快速流动交叉偶联合成方案,用于合成多种 C5-嘧啶取代的核苷 。该方法允许快速高效地生产多种核苷类似物。

抗病毒药物合成

基于流动的交叉偶联合成方案已被用于合成抗 HSV 药物 BVDU 。这证明了该化合物在开发抗病毒药物方面的潜在用途。

安全和危害

作用机制

Target of Action

Similar compounds such as deoxycytidine analogues are known to target enzymes like cytidine deaminase (cdd) and deoxycytidine monophosphate deaminase (dcmp deaminase) .

Mode of Action

It is known that deoxycytidine analogues, which are structurally similar, are commonly inactivated by enzymes like cdd or dcmp deaminase . Additional metabolic pathways, such as phosphorylation, can substantially contribute to their activation or inactivation .

Biochemical Pathways

It is known that deoxycytidine analogues can affect various pathways involving transport, phosphorylation, and catabolism . They can also compete with natural nucleosides .

Pharmacokinetics

Similar compounds like 5-aza-2’-deoxycytidine (decitabine) have a plasma half-life of approximately 20 minutes in humans due to the high levels of cytidine deaminase in the liver, the enzyme that inactivates this analogue .

Result of Action

It is known that deoxycytidine analogues can lead to premature chain termination after incorporation into dna, ultimately leading to apoptosis .

Action Environment

It is known that the effectiveness of similar compounds can be considerably influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides .

属性

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 |

Source

|

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27999-55-9 |

Source

|

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)